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molecular formula C10H9NO2 B8793434 7-Methoxyquinolin-8-ol

7-Methoxyquinolin-8-ol

Cat. No. B8793434
M. Wt: 175.18 g/mol
InChI Key: SBKZCULRJNNBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247396B2

Procedure details

It was prepared using protocols by D. Planchenault et al. Tetrahedron 1995, 51, 5823-5830; D. Nobel, J. Chem. Soc., Chem. Commun. 1993, 419-420 and M. Numazawa et al. J. Chem. Soc., Chem. Commun. 1983, 533-534. A solution of CH3ONa (30% by weight) in CH3OH (17 ml, 89.30 mmol) is added to a solution of 7-bromo-8-hydroxyquinoline (2.00 g; 8.93 mmol), in 125 ml of DMF. The mixture is stirred for 10 minutes under argon. CuCl2.2H2O (0.46 g; 2.68 mmol) is added and the reaction mixture is heated under reflux for 20 hours. After cooling to ambient temperature, water (100 ml) and disodium EDTA dihydrate (7.83 g; 26.80 mmol) are added and the mixture is stirred for 1 hour. The solution is acidified to pH=4-5 with CH3COOH (3 ml) and it is subsequently basified gently with a saturated aqueous solution of NaHCO3. The aqueous phase is extracted with CH2Cl2 (3×100 ml). The combined organic phases are dried over anhydrous Na2SO4 and concentrated under reduced pressure. The solid obtained is purified by silica gel chromatography, eluted using a gradient of CH2Cl2/CH3OH/CH3COOH (94/4/2, v/v) to CH2Cl2/CH3OH (90/10, v/v). The fractions containing the product are combined and washed with a saturated aqueous solution of NaHCO3 (3×100 ml). The organic phase is dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield 7-methyloxy-8-hydroxyquinoline in the form of a white powder (0.65 g; 3.68 mmol, yield=40%). NMR-1H (250 MHz, CDCl3) δ, ppm: 8.77 (dd, 3J (H, H)=4.0 Hz, 4J (H, H)=1.5 Hz, 1H); 8.11 (dd, 3J (H, H)=8.5 Hz, 4J (H, H)=1.5 Hz, 1H); 7.36 (m, 2H), 7.31 (dd, 3J (H, H)=8.5 Hz, 3J (H, H)=4.0 Hz, 1H), 4.06 (s, 3H). NMR-13C (63 MHz, CDCl3) δ, ppm: 148.6 (CH); 144.0 (Cq); 139.7 (Cq); 138.6 (CH); 136.0 (Cq); 123.5 (CH); 119.7 (CH); 117.7 (CH); 116.4 (CH); 57.3 (CH3). MS (CID, NH3): m/z=176 (MH+). Analysis (%) for C10H9NO2.0.1H2O: calculated C, 67.86. H, 5.24. N, 7.91. found C, 67.82. H, 5.11. N, 7.95.
Name
CH3ONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuCl2.2H2O
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
disodium EDTA dihydrate
Quantity
7.83 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][Na].CO.Br[C:7]1[C:16]([OH:17])=[C:15]2[C:10]([CH:11]=[CH:12][CH:13]=[N:14]2)=[CH:9][CH:8]=1.C(N(CC([O-])=O)CC(O)=O)CN(CC([O-])=O)CC(O)=O.[Na+].[Na+].C([O-])(O)=O.[Na+]>CN(C=O)C.CC(O)=O.O>[CH3:1][O:2][C:7]1[C:16]([OH:17])=[C:15]2[C:10]([CH:11]=[CH:12][CH:13]=[N:14]2)=[CH:9][CH:8]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
CH3ONa
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[Na]
Name
Quantity
17 mL
Type
reactant
Smiles
CO
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C2C=CC=NC2=C1O
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
CuCl2.2H2O
Quantity
0.46 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)O
Step Five
Name
disodium EDTA dihydrate
Quantity
7.83 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was prepared
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with CH2Cl2 (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography
WASH
Type
WASH
Details
eluted
ADDITION
Type
ADDITION
Details
The fractions containing the product
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3 (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C2C=CC=NC2=C1O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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